molecular formula C11H15N3O B2859747 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one CAS No. 126993-17-7

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2859747
CAS No.: 126993-17-7
M. Wt: 205.261
InChI Key: FCNFBQXZBNJPPY-UHFFFAOYSA-N
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Description

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an amino group at the 2-position and three methyl groups at the 4, 7, and 7-positions. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between this compound and an aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as drug development and design.

    Industry: It is used in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The amino group and the quinazolinone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinazolin-4(3H)-one: Lacks the additional methyl groups, leading to different chemical properties.

    4,7,7-trimethylquinazolin-5(6H)-one: Lacks the amino group, affecting its reactivity and biological activity.

    2-amino-4-methylquinazolin-5(6H)-one: Contains fewer methyl groups, resulting in different steric and electronic effects.

Uniqueness

2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-6-9-7(14-10(12)13-6)4-11(2,3)5-8(9)15/h4-5H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNFBQXZBNJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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